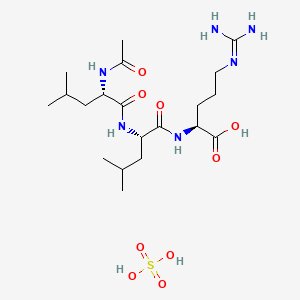
N-(2-Hydroxy-1,1-dimethylethyl)-2-isobutyl-3-methylvaleramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxy-1,1-dimethylethyl)-2-isobutyl-3-methylvaleramide is an organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a hydroxy group, a dimethylethyl group, and a valeramide backbone. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-2-isobutyl-3-methylvaleramide typically involves the reaction of 2-amino-2-methyl-1-propanol with a suitable acid chloride or acid anhydride. For example, the reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol can yield the desired compound . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as metal complexes, can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxy-1,1-dimethylethyl)-2-isobutyl-3-methylvaleramide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N-(2-Hydroxy-1,1-dimethylethyl)-2-isobutyl-3-methylvaleramide has several applications in scientific research:
Chemistry: Used as a ligand in metal-catalyzed reactions, particularly in C-H bond functionalization.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Hydroxy-1,1-dimethylethyl)-2-isobutyl-3-methylvaleramide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with target molecules, while the valeramide backbone can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- N-(2-Hydroxy-1,1-dimethylethyl)-N’-phenylthiourea
- N-(2-Hydroxy-1,1-dimethylethyl)-N’-phenylurea
Uniqueness
N-(2-Hydroxy-1,1-dimethylethyl)-2-isobutyl-3-methylvaleramide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
94333-41-2 |
|---|---|
Formule moléculaire |
C14H29NO2 |
Poids moléculaire |
243.39 g/mol |
Nom IUPAC |
N-(1-hydroxy-2-methylpropan-2-yl)-3-methyl-2-(2-methylpropyl)pentanamide |
InChI |
InChI=1S/C14H29NO2/c1-7-11(4)12(8-10(2)3)13(17)15-14(5,6)9-16/h10-12,16H,7-9H2,1-6H3,(H,15,17) |
Clé InChI |
CFTZGPRXGIWVIV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(CC(C)C)C(=O)NC(C)(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




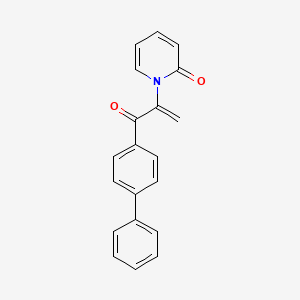
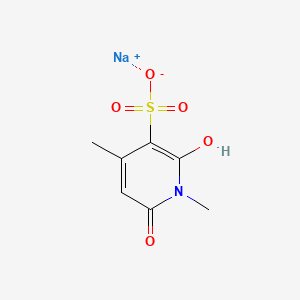
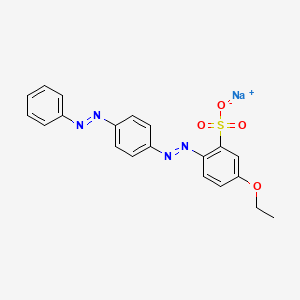

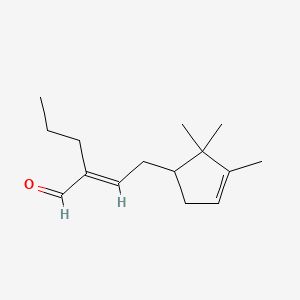
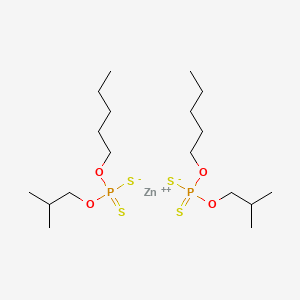
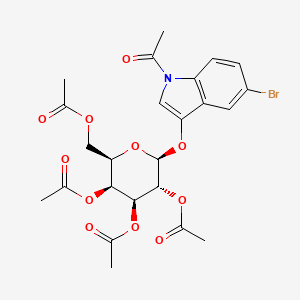
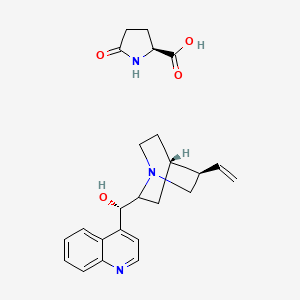
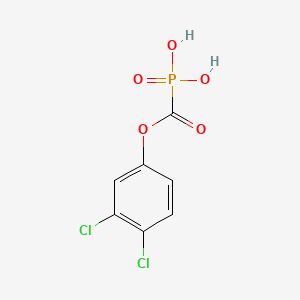
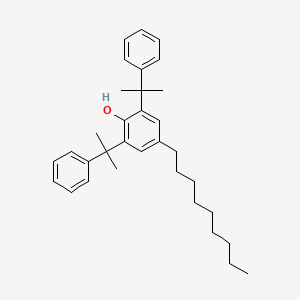
![(E)-[1-(2,5-dimethoxyphenyl)-1-oxopropan-2-ylidene]-hydroxyazanium;chloride](/img/structure/B12682054.png)
